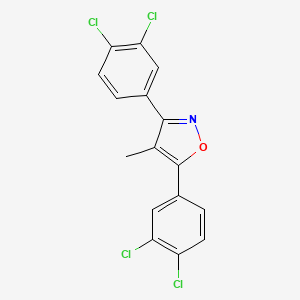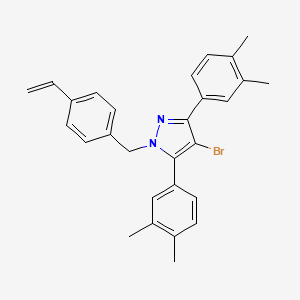![molecular formula C21H23F4N3O3 B10920050 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide](/img/structure/B10920050.png)
5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-N’~2~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-FUROHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-N’~2~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-FUROHYDRAZIDE typically involves multiple steps. One common method starts with the reaction of 2,3,5,6-tetrafluorophenol with a suitable aldehyde to form an intermediate. This intermediate is then reacted with a hydrazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-N’~2~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-FUROHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorinated phenoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-N’~2~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-N’~2~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. It is believed to inhibit certain signaling pathways, leading to effects such as apoptosis in cancer cells and inhibition of microbial growth. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBOHYDRAZIDE
- 5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBALDEHYDE
Uniqueness
Compared to similar compounds, 5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-N’~2~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-FUROHYDRAZIDE exhibits unique properties due to the presence of both the tetrafluorophenoxy and pyridinyliden groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H23F4N3O3 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]furan-2-carboxamide |
InChI |
InChI=1S/C21H23F4N3O3/c1-20(2)8-11(9-21(3,4)28-20)26-27-19(29)15-6-5-12(31-15)10-30-18-16(24)13(22)7-14(23)17(18)25/h5-7,28H,8-10H2,1-4H3,(H,27,29) |
InChI Key |
RZTWXTWGTZMMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)CC(N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919967.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919969.png)
![1-{[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10919976.png)
![3,6-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919981.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10919986.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzoate](/img/structure/B10919992.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10919995.png)
![4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10920001.png)
![methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10920014.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-fluorothiophene-2-carboxamide](/img/structure/B10920025.png)
![N'-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10920038.png)
